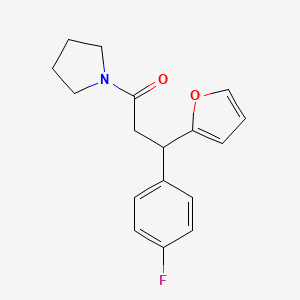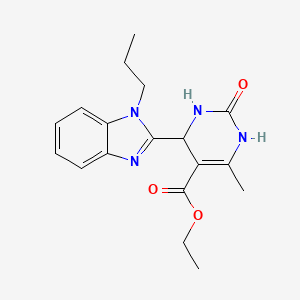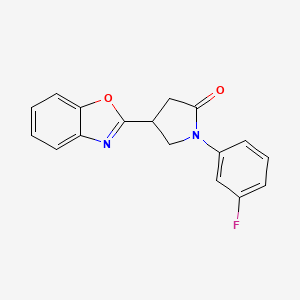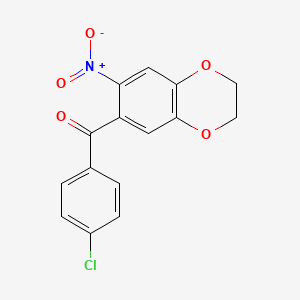
3-(4-Fluorophenyl)-3-(furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The intermediate is then subjected to a Friedel-Crafts acylation reaction with furan-2-carboxylic acid chloride.
- Reaction conditions: Lewis acid catalyst (e.g., aluminum chloride), at low temperatures.
Formation of the Pyrrolidine Ring
- The final step involves the reaction of the intermediate with pyrrolidine in the presence of a base (e.g., sodium hydride) to form the desired product.
- Reaction conditions: Aprotic solvent (e.g., dimethylformamide), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3-(furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Fluorophenyl Intermediate
- Starting with 4-fluorobenzaldehyde, a Grignard reaction with a suitable organomagnesium reagent can be performed to introduce the desired substituents.
- Reaction conditions: Anhydrous ether as a solvent, under inert atmosphere (e.g., nitrogen or argon).
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
- Common reagents: Potassium permanganate, chromium trioxide.
-
Reduction
- Reduction reactions can target the carbonyl group, converting it to the corresponding alcohol.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
-
Substitution
- The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
- Common reagents: Sodium methoxide, potassium thiolate.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Phenyl derivatives with various substituents replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for its potential as a pharmacophore in drug design.
Biochemical Studies: Used in studies involving enzyme interactions and inhibition.
Medicine
Drug Development: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-(4-Fluorophenyl)-3-(furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity. The furan and pyrrolidine rings contribute to its overall stability and reactivity, allowing it to participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Chlorophenyl)-3-(furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one
- 3-(4-Bromophenyl)-3-(furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one
- 3-(4-Methylphenyl)-3-(furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one
Uniqueness
- Fluorine Substitution : The presence of the fluorine atom in 3-(4-Fluorophenyl)-3-(furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one enhances its chemical stability and reactivity compared to its chloro, bromo, and methyl analogs.
- Reactivity : The compound exhibits unique reactivity patterns due to the electron-withdrawing nature of the fluorine atom, making it distinct in its chemical behavior.
Eigenschaften
Molekularformel |
C17H18FNO2 |
|---|---|
Molekulargewicht |
287.33 g/mol |
IUPAC-Name |
3-(4-fluorophenyl)-3-(furan-2-yl)-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C17H18FNO2/c18-14-7-5-13(6-8-14)15(16-4-3-11-21-16)12-17(20)19-9-1-2-10-19/h3-8,11,15H,1-2,9-10,12H2 |
InChI-Schlüssel |
QKRWAYNFRANIMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)CC(C2=CC=C(C=C2)F)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1-(2-chloropyridin-3-yl)-4-[5-methyl-4-(morpholin-4-ylmethyl)thiophen-2-yl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11490428.png)


![1-(5-bromothiophen-2-yl)-2-{[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11490443.png)
![Ethyl [2-({[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate](/img/structure/B11490445.png)
![N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide](/img/structure/B11490449.png)
![7-Chloro-4-[(4-nitrobenzyl)sulfanyl]quinoline](/img/structure/B11490450.png)


![methyl 2-(4-fluorobenzyl)-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B11490478.png)
![7-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B11490481.png)

![1-[(4-Fluorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline](/img/structure/B11490495.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl}benzamide](/img/structure/B11490502.png)
